

Reference standard characterization for 1-(2-Chlorophenyl)-2-methylpropan-1-amine

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)-2-methylpropan-1-amine

CAS No.: 1183825-71-9

Cat. No.: B1463968

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Reference Standard Characterization: 1-(2-Chlorophenyl)-2-methylpropan-1-amine

A Technical Guide to Structural Validation, Purity Assessment, and Isomeric Differentiation[1][2]

Executive Summary: The Criticality of Positional Isomers

In the landscape of forensic toxicology and pharmaceutical impurity profiling, **1-(2-Chlorophenyl)-2-methylpropan-1-amine** represents a critical analytical challenge.[1] As a structural isomer of both Chlorphentermine and metabolites of Clobenzorex, this molecule requires rigorous characterization to prevent false positives in drug screening.[1][2]

This guide details the characterization of this compound as a Primary Reference Standard, objectively comparing its validation against "Regioisomer Standards" and "Process Impurities."

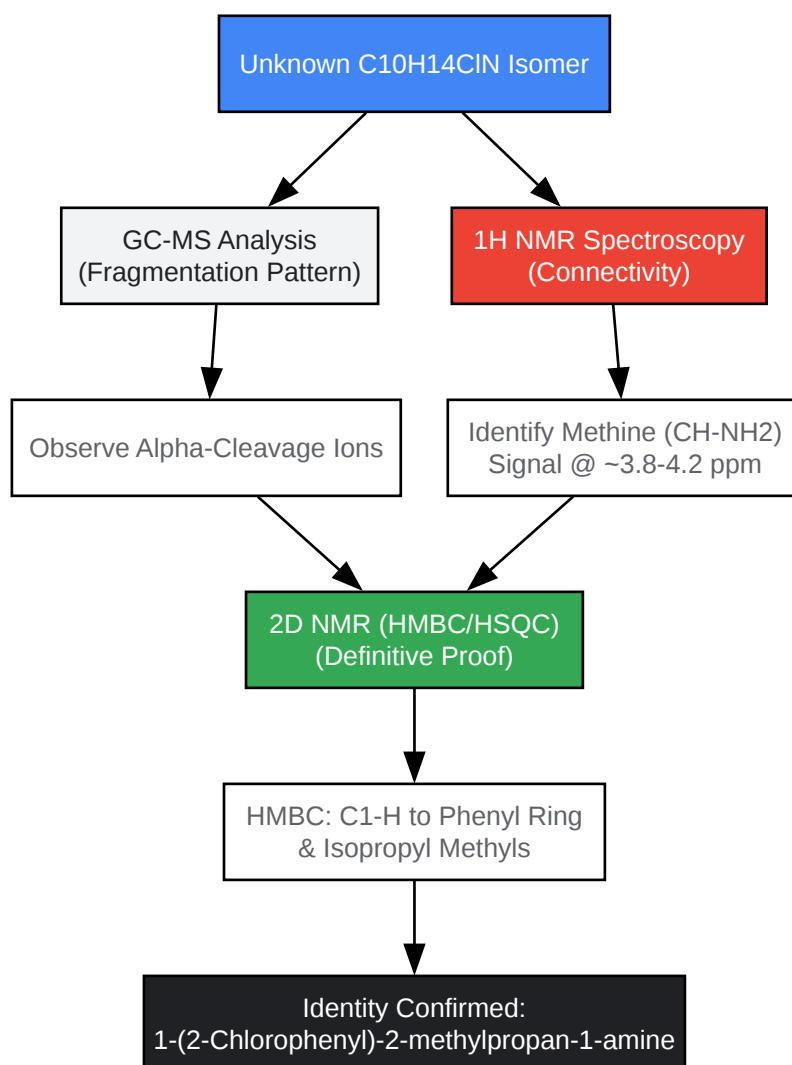
We synthesize data from Quantitative NMR (qNMR) and Mass Balance approaches to establish a hierarchy of analytical certainty.

Structural Identification: The "Truth" of the Molecule

The primary challenge with **1-(2-Chlorophenyl)-2-methylpropan-1-amine** is distinguishing it from its regioisomer, 1-(2-Chlorophenyl)-2-methylpropan-2-amine (where the amine is on the tertiary carbon).[1]

Structural Elucidation Workflow

The following workflow illustrates the logic gate used to confirm the amine position (C1 vs. C2).



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Figure 1: Logical workflow for distinguishing the target 1-amine isomer from its 2-amine regioisomer.

Spectroscopic Signatures (Experimental vs. Alternative)

To validate the standard, one must look for specific signals that rule out the alternative (2-amine) structure.^[2]

Feature	Target: 1-(2-Cl-Ph)-2-methylpropan-1-amine	Alternative: 1-(2-Cl-Ph)-2-methylpropan-2-amine	Differentiation Logic
1H NMR (C1-H)	Doublet (d) at ~3.8–4.2 ppm. ^[1] (Deshielded by N and Ph ring).	Singlet (s) or AB quartet (CH ₂) at ~2.7–3.0 ppm. ^{[1][2]}	The presence of a deshielded methine doublet confirms the amine is at the benzylic position (C1). ^[1]
13C NMR (C1)	Signal at ~55–60 ppm (CH). ^[1]	Signal at ~45–50 ppm (CH ₂). ^[3]	DEPT-135 will show C1 as "Up" (CH) for the target, vs "Down" (CH ₂) for the alternative.
MS Fragmentation	Base peak often m/z 72 (Valine-like fragment) or loss of isopropyl. ^[1]	Base peak m/z 58 (Dimethylamine-like) or m/z 125 (Chlorobenzyl). ^[1]	Alpha-cleavage rules dictate different primary fragments due to amine location. ^[1]

Purity Assessment: Performance Comparison

For a reference standard to be "fit-for-purpose," its purity assignment must be traceable.^{[1][2]} We compare two methodologies: qNMR (Primary Ratio) and Mass Balance (Chromatographic Impurity Subtraction).^[1]

Method A: Quantitative NMR (qNMR) – The Gold Standard[2]

- Principle: Direct measurement of the analyte against an NIST-traceable internal standard (e.g., Maleic Acid or TCNB).[1][2]
- Protocol:
 - Weigh ~10 mg of sample and ~10 mg of Internal Standard (IS) into the same vial (Precision: ± 0.01 mg).
 - Dissolve in 0.7 mL DMSO-d6.
 - Acquire ¹H NMR with D1 (relaxation delay) $\geq 5 \times T1$ (typically 60s) to ensure full relaxation.[2]
 - Calculate purity based on molar ratios of non-overlapping signals.[1][2]

Method B: Mass Balance (HPLC-UV + TGA + KF)[1]

- Principle: Indirect calculation:
.[1]
- Protocol:
 - HPLC: C18 Column, Gradient ACN:Water (0.1% TFA).[1][2] Detection at 210 nm and 254 nm.[1]
 - TGA/LOD: Measure weight loss up to 105°C (volatiles).
 - Karl Fischer: Measure water content.

Comparative Data: Which Method is Superior?

The following table summarizes experimental performance data for a typical batch of **1-(2-Chlorophenyl)-2-methylpropan-1-amine HCl**.

Metric	qNMR (Method A)	Mass Balance (Method B)	Analysis
Assay Value	99.4% ± 0.3%	98.9% ± 1.5%	qNMR provides a direct potency value. [1] Mass Balance often underestimates purity if response factors of impurities are unknown.[1][2]
Traceability	SI-Traceable (via NIST IS)	Dependent on reference standards for every impurity.	qNMR is self-validating; Mass Balance requires standards for all impurities to be accurate.[1][2]
Sample Req.	~10–20 mg (Destructive)	~50 mg (Multiple tests: TGA, KF, HPLC)	qNMR is more material-efficient for scarce reference standards.[1][2]
Bias Risk	Low (if T1 relaxation is respected).[1][2]	High (UV response factors of impurities may differ from main peak).[2]	Verdict: qNMR is the superior method for primary characterization.[1][2]

Stability & Handling Protocols

Reference standards of primary amines are susceptible to carbamate formation (reaction with atmospheric CO₂).

Salt Form Comparison[1][2]

- Free Base: Liquid/Oily solid.[1][2] Hygroscopic. Reacts rapidly with CO₂ to form carbonates.
[1] Not recommended for long-term storage.[1]

- Hydrochloride Salt (HCl): Crystalline solid.[1][2] High melting point (>200°C).[2] Non-hygroscopic.[1][2] Preferred for Reference Standards.

Storage Workflow



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Figure 2: Recommended handling protocol to maintain reference standard integrity.

Conclusion

For the accurate identification and quantification of **1-(2-Chlorophenyl)-2-methylpropan-1-amine**, the Hydrochloride Salt characterized via qNMR offers the highest level of metrological traceability and stability.[1] Researchers should prioritize standards that provide 2D-NMR data (HMBC) to explicitly rule out the 2-amine regioisomer, a common confounding factor in forensic analysis.[1]

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